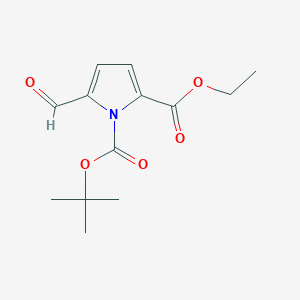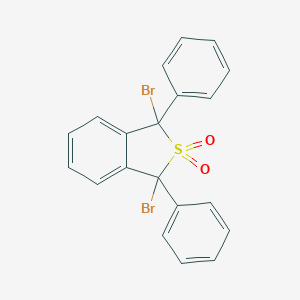
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C15H22O2 It is a derivative of benzoic acid, characterized by the presence of three methyl groups and a neopentyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid typically involves the acylation of sym-trimethylbenzene with chloroacetyl chloride in the presence of an acylating catalyst. This reaction is followed by a chloroform reaction with sodium hypochlorite, using a phase transfer catalyst such as quaternary ammonium salt. The final step involves hydrolysis, extraction, acid neutralization, and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.
化学反応の分析
Types of Reactions
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
科学的研究の応用
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzoic acid: Similar structure but lacks the neopentyl group.
3,5-Dimethylbenzoic acid: Contains two methyl groups instead of three.
4-tert-Butylbenzoic acid: Contains a tert-butyl group instead of a neopentyl group.
Uniqueness
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid is unique due to the presence of both three methyl groups and a neopentyl group on the benzene ring. This unique structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33g/mol |
IUPAC名 |
3-(2,2-dimethylpropyl)-2,4,6-trimethylbenzoic acid |
InChI |
InChI=1S/C15H22O2/c1-9-7-10(2)13(14(16)17)11(3)12(9)8-15(4,5)6/h7H,8H2,1-6H3,(H,16,17) |
InChIキー |
ZSQNERWLNJWTHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CC(C)(C)C)C)C(=O)O)C |
正規SMILES |
CC1=CC(=C(C(=C1CC(C)(C)C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Piperidinedione 3-{[5-(benzyloxy)-2-fluorophenyl]hydrazone}](/img/structure/B515044.png)



![2-phenyl-1H-dibenzo[e,g]indole](/img/structure/B515049.png)

![1,2-Dibromo-3,8-diphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B515051.png)

![1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515054.png)

![2-[3,4-bis(benzyloxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B515061.png)
methyl benzoate](/img/structure/B515063.png)
